molecular formula C11H12FN3 B14913645 3-Fluoro-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline

3-Fluoro-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline

Cat. No.: B14913645
M. Wt: 205.23 g/mol
InChI Key: NOULLBLKPCPWNF-UHFFFAOYSA-N
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Description

3-Fluoro-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline is a compound that features a fluorine atom, an imidazole ring, and an aniline moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the imidazole ring enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

3-fluoro-N-[(1-methylimidazol-2-yl)methyl]aniline

InChI

InChI=1S/C11H12FN3/c1-15-6-5-13-11(15)8-14-10-4-2-3-9(12)7-10/h2-7,14H,8H2,1H3

InChI Key

NOULLBLKPCPWNF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CNC2=CC(=CC=C2)F

Origin of Product

United States

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